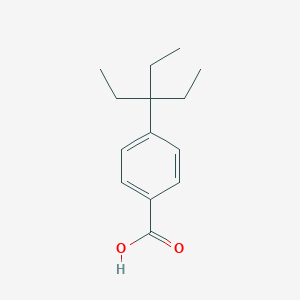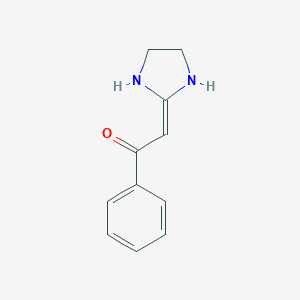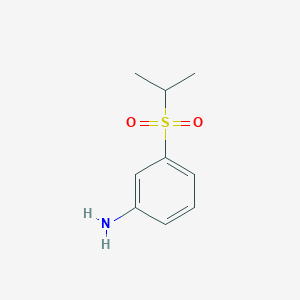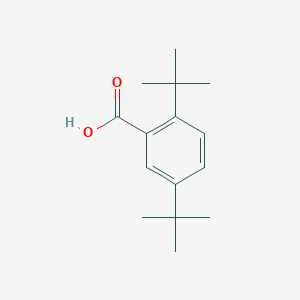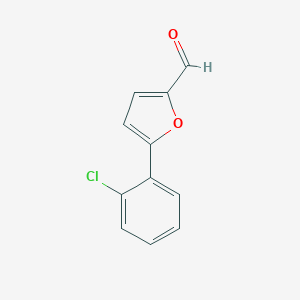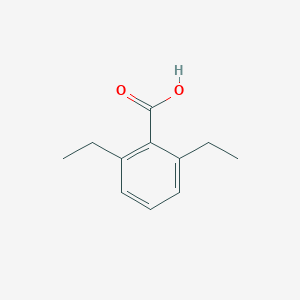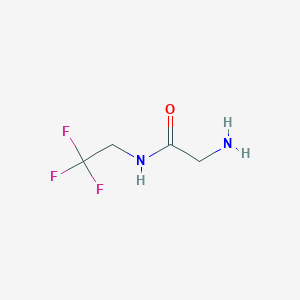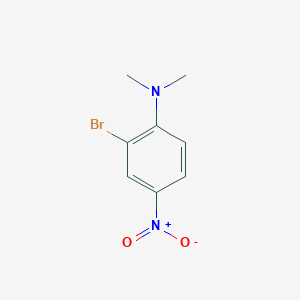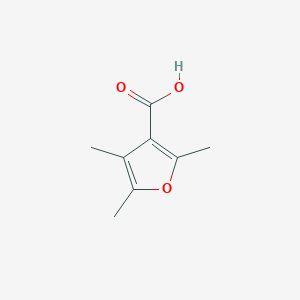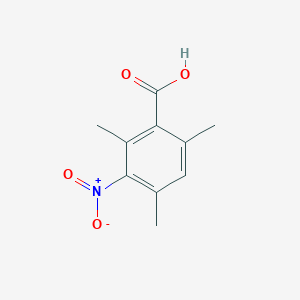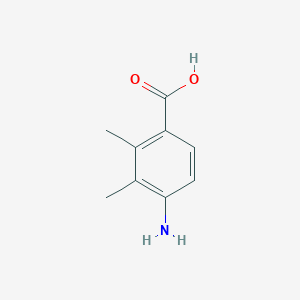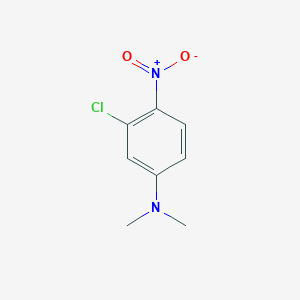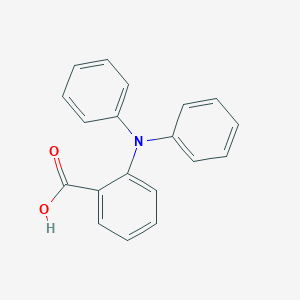
2-(Diphenylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylamino)benzoic acid, also known as DPBA, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. DPBA is a derivative of benzoic acid and is commonly used in various fields of research, including the development of new drugs, materials science, and analytical chemistry.
作用机制
The mechanism of action of 2-(Diphenylamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-(Diphenylamino)benzoic acid has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-(Diphenylamino)benzoic acid has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and division.
生化和生理效应
2-(Diphenylamino)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(Diphenylamino)benzoic acid has anticancer, antiviral, and antibacterial properties. 2-(Diphenylamino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 2-(Diphenylamino)benzoic acid can inhibit tumor growth and metastasis in animal models. Additionally, 2-(Diphenylamino)benzoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
2-(Diphenylamino)benzoic acid has several advantages for use in lab experiments, including its high solubility in organic solvents and its stability under various conditions. However, 2-(Diphenylamino)benzoic acid also has several limitations, including its low water solubility and its potential for toxicity at high concentrations. Additionally, 2-(Diphenylamino)benzoic acid can be difficult to synthesize in large quantities, making it challenging to use in large-scale experiments.
未来方向
There are several future directions for research on 2-(Diphenylamino)benzoic acid. One area of research is the development of new drugs based on 2-(Diphenylamino)benzoic acid. Researchers are exploring the use of 2-(Diphenylamino)benzoic acid derivatives as potential anticancer, antiviral, and antibacterial agents. Additionally, researchers are investigating the use of 2-(Diphenylamino)benzoic acid as a fluorescent probe for the detection of various analytes. Another area of research is the development of new materials based on 2-(Diphenylamino)benzoic acid. Researchers are exploring the use of 2-(Diphenylamino)benzoic acid in the development of new materials with unique optical and electronic properties. Overall, 2-(Diphenylamino)benzoic acid is a promising compound with a range of potential applications in scientific research.
合成方法
2-(Diphenylamino)benzoic acid can be synthesized through a variety of methods, including the reaction of benzoic acid with diphenylamine in the presence of a catalyst. The reaction is typically carried out in a solvent, such as chloroform or acetic acid, and requires careful control of temperature and reaction time to achieve high yields of 2-(Diphenylamino)benzoic acid. Other methods for synthesizing 2-(Diphenylamino)benzoic acid include the reaction of benzoic anhydride with diphenylamine and the reaction of 2-aminobenzoic acid with diphenylamine.
科学研究应用
2-(Diphenylamino)benzoic acid has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of 2-(Diphenylamino)benzoic acid is in the development of new drugs. 2-(Diphenylamino)benzoic acid has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new therapeutics. Additionally, 2-(Diphenylamino)benzoic acid has been used in materials science to develop new materials with unique optical and electronic properties. 2-(Diphenylamino)benzoic acid has also been used in analytical chemistry as a fluorescent probe for the detection of various analytes.
属性
CAS 编号 |
17626-44-7 |
|---|---|
产品名称 |
2-(Diphenylamino)benzoic acid |
分子式 |
C19H15NO2 |
分子量 |
289.3 g/mol |
IUPAC 名称 |
2-(N-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
InChI 键 |
ZEGFMCQPAMLDCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



